molecular formula C7H2BrF4NO2 B1381328 3-Bromo-4-fluoro-5-nitrobenzotrifluoride CAS No. 1805937-72-7

3-Bromo-4-fluoro-5-nitrobenzotrifluoride

Cat. No.: B1381328
CAS No.: 1805937-72-7
M. Wt: 287.99 g/mol
InChI Key: SRLDZKXOCHTLHB-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-5-nitrobenzotrifluoride: is an organic compound with the molecular formula C7H2BrF4NO2 . It is a derivative of benzotrifluoride, characterized by the presence of bromine, fluorine, and nitro functional groups. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity .

Mechanism of Action

Target of Action

It is known to be an efficient d-glucosamine-based copper catalyst for c-x couplings .

Mode of Action

It is known to be used in the synthesis of nilotinib intermediate , suggesting it may interact with its targets through a catalytic mechanism.

Biochemical Pathways

Given its role as a catalyst in C-X couplings , it may influence pathways involving these types of chemical reactions.

Result of Action

As a catalyst in C-X couplings , it likely facilitates the formation of new chemical bonds in its target molecules.

Biochemical Analysis

Biochemical Properties

3-Bromo-4-fluoro-5-nitrobenzotrifluoride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to act as an efficient D-glucosamine-based copper catalyst for C-X couplings . This interaction facilitates the synthesis of complex organic molecules, making it valuable in biochemical research and pharmaceutical applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can act as an intermediate in the synthesis of chemotherapeutic agents, thereby impacting cancer cell proliferation and apoptosis . Additionally, its interaction with cellular proteins can lead to alterations in metabolic pathways and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, its role as a copper catalyst in C-X couplings involves the formation of transient complexes with the enzyme’s active site, facilitating the catalytic process . This mechanism underscores its importance in biochemical synthesis and drug development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have indicated that it remains stable under controlled conditions, but prolonged exposure can lead to gradual degradation . This degradation can affect its efficacy in biochemical reactions and its impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic pathways and reducing oxidative stress. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its role as a copper catalyst in C-X couplings can affect the synthesis of key metabolic intermediates . These interactions can have downstream effects on cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its use in biochemical applications and drug delivery.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . For example, its localization in the mitochondria can impact cellular respiration and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration: The synthesis of 3-Bromo-4-fluoro-5-nitrobenzotrifluoride typically begins with the nitration of 4-fluorobenzotrifluoride

    Bromination: Following nitration, the bromination step introduces a bromine atom into the aromatic ring. This can be achieved using bromine (Br2) or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).

Industrial Production Methods:

    Continuous-Flow Millireactor System: This method emphasizes safety and efficiency, offering enhanced control and process efficiency compared to traditional batch methods.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-4-fluoro-5-nitrobenzotrifluoride undergoes nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro and trifluoromethyl). Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride (SnCl2) or iron powder in the presence of hydrochloric acid (HCl).

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromine or fluorine substituents, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

    Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.

    Substituted Benzotrifluorides: Substitution reactions yield various substituted benzotrifluorides depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

    Material Science: It is used in the development of advanced materials due to its unique chemical properties.

Comparison with Similar Compounds

Uniqueness:

  • The presence of both bromine and fluorine atoms, along with the nitro group, makes 3-Bromo-4-fluoro-5-nitrobenzotrifluoride unique in its reactivity and applications. This combination of substituents enhances its utility in various synthetic and industrial processes.

Properties

IUPAC Name

1-bromo-2-fluoro-3-nitro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF4NO2/c8-4-1-3(7(10,11)12)2-5(6(4)9)13(14)15/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLDZKXOCHTLHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805937-72-7
Record name 1-bromo-2-fluoro-3-nitro-5-(trifluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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